molecular formula C19H37N5O5S2 B12524463 L-Valyl-L-lysyl-L-cysteinyl-L-methionine CAS No. 798540-04-2

L-Valyl-L-lysyl-L-cysteinyl-L-methionine

Cat. No.: B12524463
CAS No.: 798540-04-2
M. Wt: 479.7 g/mol
InChI Key: XUWWJHDIMXRLGH-AJNGGQMLSA-N
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Description

L-Valyl-L-lysyl-L-cysteinyl-L-methionine is a peptide compound with the molecular formula C19H37N5O5S2 It is composed of the amino acids valine, lysine, cysteine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-lysyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and purity. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-lysyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine group modifications.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino groups.

Scientific Research Applications

L-Valyl-L-lysyl-L-cysteinyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-lysyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The lysine residue can participate in ionic interactions and hydrogen bonding, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl: Contains similar amino acids but with different sequences.

    L-Methionine, L-threonyl-L-lysyl-L-cysteinyl-L-valyl: Another peptide with a different combination of amino acids.

Uniqueness

L-Valyl-L-lysyl-L-cysteinyl-L-methionine is unique due to its specific sequence and the presence of both cysteine and methionine, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

798540-04-2

Molecular Formula

C19H37N5O5S2

Molecular Weight

479.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H37N5O5S2/c1-11(2)15(21)18(27)22-12(6-4-5-8-20)16(25)24-14(10-30)17(26)23-13(19(28)29)7-9-31-3/h11-15,30H,4-10,20-21H2,1-3H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29)/t12-,13-,14-,15-/m0/s1

InChI Key

XUWWJHDIMXRLGH-AJNGGQMLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

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